molecular formula C17H21N3O3S B2683799 2-{[1-(benzenesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine CAS No. 2097873-50-0

2-{[1-(benzenesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine

Cat. No.: B2683799
CAS No.: 2097873-50-0
M. Wt: 347.43
InChI Key: ITRYVCFGAPKQCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(benzenesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and linked to a dimethylpyrimidine moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(benzenesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific boron reagents tailored for the process . The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(benzenesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

2-{[1-(benzenesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in studying biological pathways.

    Medicine: It has potential as a pharmaceutical intermediate or as a lead compound in drug discovery.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(benzenesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The dimethylpyrimidine moiety can contribute to the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(benzenesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is unique due to its combination of a piperidine ring, benzenesulfonyl group, and dimethylpyrimidine moiety. This unique structure can confer specific chemical and biological properties that are not present in similar compounds.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-3-yl]oxy-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13-11-14(2)19-17(18-13)23-15-7-6-10-20(12-15)24(21,22)16-8-4-3-5-9-16/h3-5,8-9,11,15H,6-7,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRYVCFGAPKQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.